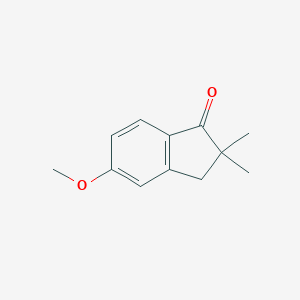

5-Methoxy-2,2-dimethylindanone

Descripción

Structure

3D Structure

Propiedades

Número CAS |

124688-06-8 |

|---|---|

Fórmula molecular |

C12H14O2 |

Peso molecular |

190.24 g/mol |

Nombre IUPAC |

5-methoxy-2,2-dimethyl-3H-inden-1-one |

InChI |

InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3 |

Clave InChI |

ZENPNFPJVPODJW-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C1=O)C=CC(=C2)OC)C |

SMILES canónico |

CC1(CC2=C(C1=O)C=CC(=C2)OC)C |

Sinónimos |

2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Methoxy-2,2-dimethylindanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxy-2,2-dimethylindanone, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide outlines a plausible and robust synthetic route based on established organic chemistry principles. The proposed synthesis involves a two-step sequence: an intramolecular Friedel-Crafts acylation to construct the indanone core, followed by a gem-dimethylation at the C2 position. This document provides detailed experimental protocols for each step, alongside predicted characterization data to aid in the identification and quality control of the target molecule.

Synthetic Pathway

The proposed synthetic route to this compound is a two-step process commencing with the commercially available 3-(4-methoxyphenyl)propanoic acid. The initial step involves an intramolecular Friedel-Crafts acylation to yield 5-methoxy-1-indanone. This is a well-established method for the formation of cyclic ketones. The subsequent step is the gem-dimethylation of the C2 position of 5-methoxy-1-indanone to afford the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methoxy-1-indanone

This procedure details the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid using polyphosphoric acid (PPA) as both the catalyst and solvent.[1][2][3]

Materials:

-

3-(4-Methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 equivalents by weight to the starting material).

-

Heat the PPA to 80-90 °C with stirring.

-

Slowly add 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent) in portions to the hot PPA. The addition should be controlled to maintain the reaction temperature below 100 °C.

-

After the addition is complete, continue stirring the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to approximately 60 °C and then pour it slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is the crude 5-methoxy-1-indanone.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the gem-dimethylation of 5-methoxy-1-indanone using methyl iodide and a strong base, sodium hydride.

Materials:

-

5-Methoxy-1-indanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.5 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-methoxy-1-indanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data (Predicted)

As no direct experimental data for this compound is readily available, the following characterization data is predicted based on the analysis of structurally similar compounds, including 5-methoxy-1-indanone and 2,2-dimethyl-1-indanone.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H (ortho to C=O) |

| ~6.9 | dd | 1H | Ar-H (ortho to OMe) |

| ~6.8 | d | 1H | Ar-H (meta to C=O) |

| ~3.8 | s | 3H | -OCH ₃ |

| ~2.9 | s | 2H | -CH ₂- (benzylic) |

| ~1.2 | s | 6H | -C(CH ₃)₂- |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =O (ketone) |

| ~165 | Ar-C -OMe |

| ~155 | Ar-C (ipso to C=O) |

| ~127 | Ar-C H |

| ~125 | Ar-C (ipso to CH₂) |

| ~115 | Ar-C H |

| ~109 | Ar-C H |

| ~55 | -OC H₃ |

| ~45 | -C (CH₃)₂- |

| ~35 | -C H₂- (benzylic) |

| ~25 | -C(C H₃)₂- |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 190 | [M]⁺ (Molecular ion) |

| 175 | [M - CH₃]⁺ |

| 147 | [M - C₃H₇]⁺ |

| 133 | [M - C₃H₇O]⁺ |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and the logical relationship of the characterization techniques.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-2,2-dimethylindanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy-2,2-dimethylindanone. Due to the limited availability of experimental data for this specific compound, this document leverages data from the closely related analog, 5-methoxy-1-indanone, to establish a predictive baseline. The methodologies and theoretical considerations presented herein are standard within the fields of medicinal chemistry and drug development, offering a robust framework for empirical validation.

Molecular Profile

This compound is a derivative of indanone, characterized by a methoxy group at the 5-position and gem-dimethyl substitution at the 2-position. These structural features are anticipated to influence its solubility, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery programs.

Table 1: Molecular Identifiers and Calculated Properties

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | - |

| Molecular Formula | C₁₂H₁₄O₂ | Calculated |

| Molecular Weight | 190.24 g/mol | Calculated |

| CAS Number | Not available | - |

| Canonical SMILES | CC1(C)CC(=O)C2=CC(OC)=CC=C21 | - |

Physicochemical Data (Predictive Analysis)

The following data is primarily based on the publically available information for the analog compound 5-methoxy-1-indanone (CAS: 5111-70-6). The introduction of the gem-dimethyl group in the target molecule is expected to increase the molecular weight and may influence the crystal lattice, thereby altering the melting point. The increased alkyl character will likely increase lipophilicity (LogP) and decrease aqueous solubility.

Table 2: Comparison of Physicochemical Properties

| Property | 5-methoxy-1-indanone (Analog) | This compound (Predicted) | Data Source (Analog) |

| Appearance | Light green-brown crystalline powder | Crystalline solid | [1][2] |

| Melting Point | 107-111 °C | Expected to differ due to altered crystal packing | [1][2][3] |

| Boiling Point | 150 °C @ 2 mmHg | Expected to be higher than the analog | [3][4] |

| Solubility | Soluble in Methanol | Expected to be soluble in organic solvents like Methanol, Ethanol, DMSO, and Acetone. Lower aqueous solubility is predicted. | [4][5] |

| LogP (Octanol/Water) | 1.6 (Computed) | > 1.6 (Predicted increase in lipophilicity) | [6][7] |

Experimental Protocols

To empirically determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range represents the melting point.

Solubility Assessment (Thermodynamic Solubility)

Objective: To quantify the equilibrium concentration of the compound in a specific solvent at a given temperature.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

-

The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

LogP Determination (Shake-Flask Method)

Objective: To measure the partition coefficient of the compound between two immiscible liquid phases, typically n-octanol and water.

Methodology:

-

A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The solution is added to a separatory funnel containing a known volume of the other pre-saturated phase.

-

The funnel is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand until the phases have completely separated.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each sample is quantified using an appropriate analytical technique (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow and Potential Relevance

The following diagrams illustrate a typical workflow for physicochemical characterization and a hypothetical signaling pathway where an indanone derivative might exert biological effects.

Caption: A typical experimental workflow for compound characterization.

References

- 1. 5-méthoxy-1-indanone, 98 %, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Methoxy-1-indanone | 5111-70-6 [m.chemicalbook.com]

- 5. 5-Methoxy-1-indanone 5111-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

In-depth Technical Guide: The Mechanism of Action of 5-methoxy-2,2-dimethylindanone

A comprehensive review of available scientific literature reveals a significant finding: there is currently no published research detailing the mechanism of action for 5-methoxy-2,2-dimethylindanone. Extensive searches of chemical and biological databases have not yielded specific data on its molecular targets, associated signaling pathways, or quantitative biological activity.

This suggests that this compound is likely a novel or understudied compound within the scientific community. While the broader class of indanone derivatives has been the subject of considerable research, the specific biological profile of this 2,2-dimethyl substituted molecule remains uncharacterized in publicly accessible literature.

The Indanone Scaffold: A Platform for Diverse Biological Activity

The indanone core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. These activities are largely dependent on the nature and position of substituents on the indanone ring system. General biological activities reported for indanone derivatives include:

-

Anti-inflammatory Effects: Some indanone derivatives have been shown to inhibit inflammatory pathways.

-

Anticancer Properties: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.

-

Neurological Activity: The indanone structure is a feature of some compounds targeting the central nervous system.

Future Directions

The absence of data for this compound highlights an area for potential future research. To elucidate its mechanism of action, a systematic investigation would be required. A hypothetical experimental workflow for such an investigation is outlined below.

Caption: Hypothetical workflow for the characterization of a novel compound's mechanism of action.

Conclusion

While an in-depth technical guide on the mechanism of action of this compound cannot be provided due to the lack of available data, the indanone chemical class to which it belongs is of significant interest in drug discovery. The elucidation of this specific compound's biological activity awaits future scientific inquiry. The workflow presented provides a roadmap for how such an investigation might be structured. Researchers interested in this molecule would need to undertake foundational studies to determine its biological properties.

No Biological Activity Data Found for 5-methoxy-2,2-dimethylindanone

A comprehensive review of scientific literature and databases has revealed no specific information regarding the biological activity of the compound 5-methoxy-2,2-dimethylindanone. Despite extensive searches for its pharmacological properties, mechanism of action, and any associated in vitro or in vivo studies, no relevant data could be retrieved.

This indicates that the biological effects of this compound have likely not been a subject of published scientific investigation. As a result, there is no information available to construct a technical guide, summarize quantitative data, detail experimental protocols, or visualize signaling pathways as requested.

The searches performed encompassed a wide range of keywords and databases, but consistently failed to identify any studies specifically focused on the bioactivity of this particular molecule. Information on related but structurally distinct compounds, such as other indanone derivatives or methoxy-substituted molecules, was found but is not applicable to this compound.

Therefore, at present, the core requirements of detailing the biological activity, experimental methodologies, and signaling pathways for this compound cannot be fulfilled due to the absence of foundational research on this compound in the public domain.

In Vitro Profile of 5-Methoxy-2,2-dimethylindanone: A Review of Available Data

Despite a comprehensive search of scientific literature, no specific in vitro studies detailing the biological activity, mechanism of action, or experimental protocols for 5-methoxy-2,2-dimethylindanone have been identified. The current body of public-domain research does not contain quantitative data such as IC50 values, binding affinities, or enzyme inhibition constants for this particular compound.

This technical guide aims to provide a transparent overview of the existing knowledge landscape. While direct experimental data for this compound is absent, research on structurally related indanone derivatives offers potential context for future investigations. It is crucial to note that the biological activities of these related compounds cannot be directly extrapolated to this compound due to the significant influence of minor structural modifications on pharmacological properties.

Research on Structurally Related Indanone Analogs

Studies on various indanone scaffolds have revealed a range of biological activities, highlighting the potential of this chemical class in drug discovery. For instance, derivatives of 5-methoxy-1-indanone and 2-benzylidene-1-indanone have been explored for their effects on central nervous system targets.

Notably, certain methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as potential antagonists for adenosine A1 and A2A receptors. Other related indanone-based compounds have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of neurodegenerative diseases.

Future Directions and Hypothetical Experimental Workflows

Given the absence of data, this section outlines a hypothetical experimental workflow for a preliminary in vitro assessment of this compound. This serves as a conceptual guide for researchers interested in investigating this compound.

General Experimental Workflow for Preliminary Screening

A logical first step would be to perform a broad panel of receptor binding and enzyme inhibition assays to identify potential biological targets.

Caption: Hypothetical workflow for the initial in vitro screening of this compound.

Potential Signaling Pathway Investigation

Should primary screening reveal activity against a specific G-protein coupled receptor (GPCR), subsequent studies would focus on elucidating the downstream signaling cascade.

Caption: A generalized GPCR signaling pathway for mechanistic investigation.

At present, this compound remains uncharacterized in the scientific literature regarding its in vitro pharmacological profile. The information and diagrams presented here are based on general principles of drug discovery and the study of related compounds. They are intended to serve as a conceptual framework for any future research into the biological activities of this specific molecule. Researchers are encouraged to perform foundational screening to determine if this compound possesses any significant biological activity before undertaking more detailed mechanistic studies.

5-Methoxy-2,2-dimethylindanone: A Technical Guide for Researchers

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Methoxy-2,2-dimethylindanone is a research chemical. All handling and experiments should be conducted by qualified professionals in appropriate laboratory settings, adhering to all applicable safety guidelines and regulations.

Abstract

This compound is a substituted indanone derivative. While specific research on this compound is not widely available in public literature, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of the synthesis, potential biological significance, and physicochemical properties of this compound, based on established chemical principles and data from closely related analogues. Detailed hypothetical experimental protocols for its synthesis and characterization are presented to facilitate further research into this compound class.

Introduction

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of various compounds with diverse therapeutic applications.[1] Notable examples include Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1] Indanone derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2] The introduction of a methoxy group at the 5-position and gem-dimethyl substitution at the 2-position of the indanone ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel pharmacological profiles. This guide aims to provide a foundational resource for the investigation of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem CID 78787[3] |

| Molecular Weight | 162.19 g/mol | PubChem CID 78787[3] |

| Appearance | Light green-brownish crystalline powder | ChemicalBook[4] |

| Melting Point | 107-109 °C | ChemicalBook[4] |

| Boiling Point | 150 °C at 2 mmHg | ChemicalBook[4] |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-inden-1-one | PubChem CID 78787[3] |

| CAS Number | 5111-70-6 | PubChem CID 78787[3] |

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 5-methoxy-1-indanone. The first step is the α-methylation of the ketone, which is then repeated to introduce the second methyl group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methoxy-1-indanone

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

Step 1: Synthesis of 5-Methoxy-2-methyl-1-indanone

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-methoxy-1-indanone (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour after the addition is complete.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-methoxy-2-methyl-1-indanone.

Step 2: Synthesis of this compound

-

Repeat the procedure from Step 1, using 5-methoxy-2-methyl-1-indanone as the starting material.

-

To a flame-dried, three-necked round-bottom flask, add sodium hydride (1.1 equivalents) suspended in anhydrous THF and cool to 0 °C.

-

Add a solution of 5-methoxy-2-methyl-1-indanone (1.0 equivalent) in anhydrous THF dropwise.

-

Stir at 0 °C for 1 hour, then add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up the reaction as described in Step 1 (quenching, extraction, drying, and concentration).

-

Purify the crude product by column chromatography to afford this compound.

Potential Biological Activities of Indanone Derivatives

While no biological data is currently available for this compound, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of biological activities. A summary of these activities is presented in the table below.

| Biological Activity | Description | Key Findings | References |

| Anticancer | Indanone derivatives have been shown to inhibit the growth of various cancer cell lines. | Some derivatives act as microtubule-binding agents, inducing apoptosis in multidrug-resistant cancer cells. | [1] |

| Antimicrobial | The indanone scaffold has been incorporated into molecules with activity against bacteria and fungi. | Novel derivatives of 5,6-dimethoxy-1-indanone have shown potential as antimicrobial agents. | [1] |

| Antiviral | Certain indanone derivatives have been identified as inhibitors of viral replication. | Derivatives of 5,6-dimethoxyindan-1-one have been identified as potential antiviral agents. | [1] |

| Neuroprotective | The indanone structure is central to drugs used in the treatment of neurodegenerative diseases. | Donepezil, an indanone derivative, is a key drug for managing Alzheimer's disease. | [1] |

| Anti-inflammatory | Substituted indanones have been investigated for their anti-inflammatory properties. | 2,2-Dimethyl-1-indanone has been noted for its anti-inflammatory properties. | [5] |

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the characterization of a newly synthesized compound like this compound.

Caption: General workflow for the characterization of a novel research chemical.

Conclusion

This compound represents an under-explored molecule within the pharmacologically significant indanone class. This guide provides a theoretical framework for its synthesis and characterization, drawing upon established methodologies for related compounds. The diverse biological activities associated with the indanone scaffold suggest that this compound could be a valuable candidate for further investigation in various drug discovery programs. The experimental protocols and workflows detailed herein are intended to serve as a starting point for researchers interested in exploring the potential of this and other substituted indanone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-Dimethyl-1-indanone | 10489-28-8 | KAA48928 [biosynth.com]

"spectroscopic data for 5-methoxy-2,2-dimethylindanone (NMR, IR, MS)"

Note: The spectroscopic data presented in this guide is for 5-methoxy-1-indanone . The initially requested compound, 5-methoxy-2,2-dimethylindanone, is not readily found in available chemical literature and spectral databases. It is presumed that 5-methoxy-1-indanone is a suitable and structurally relevant substitute for the intended analysis.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methoxy-1-indanone, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 5-methoxy-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 5-Methoxy-1-indanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H |

| ~6.90 | dd | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| 3.05 | t | 2H | -CH₂- |

| 2.65 | t | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for 5-Methoxy-1-indanone

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C=O |

| ~165.0 | Ar-C-O |

| ~158.0 | Ar-C |

| ~126.0 | Ar-CH |

| ~125.0 | Ar-C |

| ~115.0 | Ar-CH |

| ~109.0 | Ar-CH |

| 55.6 | -OCH₃ |

| ~36.0 | -CH₂- |

| ~26.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-Methoxy-1-indanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~850-800 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 5-Methoxy-1-indanone

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 161 | High | [M-H]⁺ |

| 134 | High | [M-CO]⁺ |

| 133 | Medium | [M-H-CO]⁺ |

| 105 | Medium | [M-CO-CHO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-methoxy-1-indanone (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of 5-methoxy-1-indanone (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of 5-methoxy-1-indanone in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a capillary column (e.g., DB-5ms) and subsequently ionized in the mass spectrometer using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of 5-methoxy-1-indanone.

Caption: Workflow for the spectroscopic analysis of 5-methoxy-1-indanone.

Caption: Proposed mass spectrometry fragmentation pathway for 5-methoxy-1-indanone.

An Inquiry into the Therapeutic Potential of 5-methoxy-2,2-dimethylindanone: A Scoping Review

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the query regarding the potential therapeutic targets of the chemical compound 5-methoxy-2,2-dimethylindanone. A comprehensive search of scientific literature and chemical databases has been conducted to assemble a technical guide on this topic. The following sections detail the findings of this investigation.

Executive Summary

Extensive searches of prominent scientific and chemical databases have yielded no specific data on the synthesis, biological activity, or therapeutic targets of This compound . This compound does not appear to be a subject of published scientific research at this time. Consequently, there is no quantitative data, such as IC50 or Ki values, nor are there established experimental protocols or known signaling pathways associated with this specific molecule.

While direct information is unavailable for this compound, this guide will provide a brief overview of the known therapeutic activities of the broader class of indanone derivatives to offer a contextual framework for potential future research.

The Indanone Scaffold: A Platform for Diverse Biological Activity

The indanone chemical structure is a recognized pharmacophore, meaning it is a structural feature responsible for a drug's biological activity. Various substitutions on the indanone ring system have led to the development of compounds with a wide range of pharmacological effects. Research into substituted indanones has revealed their potential to interact with several key therapeutic targets.

Monoamine Oxidase (MAO) Inhibition

A significant area of research for indanone derivatives has been in the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are crucial in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes, particularly MAO-B, are utilized in the treatment of Parkinson's disease. For instance, rasagiline, an N-propargyl-1(R)-aminoindan derivative, is a well-established MAO-B inhibitor. The core indanone structure is a key component of its pharmacophore.

Acetylcholinesterase (AChE) Inhibition

Donepezil, a leading therapeutic for Alzheimer's disease, features an indanone moiety. It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition increases acetylcholine levels in the brain, which is beneficial for cognitive function. The development of other indanone-based AChE inhibitors continues to be an active area of research.

Cannabinoid Receptor Modulation

Certain synthetic cannabinoids also incorporate an indanone core. These compounds can act as agonists at the cannabinoid receptors CB1 and CB2, which are involved in a wide array of physiological processes, including pain perception, appetite, and mood.

Future Directions for this compound

Given the absence of data, the therapeutic potential of this compound remains purely speculative and would require foundational scientific investigation. The logical workflow for characterizing this compound would involve the following stages:

The Pharmacological Profile of 5-Methoxy-2,2-dimethylindanone: A Predictive Analysis Based on Structurally Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The introduction of a methoxy group and dimethyl substitution at the 2-position of the indanone ring suggests potential interactions with various biological targets. This guide synthesizes information on related compounds to build a hypothetical pharmacological profile for 5-methoxy-2,2-dimethylindanone, outlines standard experimental procedures for its characterization, and visualizes potential mechanisms of action.

Predicted Pharmacological Profile

Based on the activities of related indanone derivatives and methoxy-substituted psychoactive molecules, this compound could potentially exhibit activity at several key biological targets. The following sections detail these predictions.

Potential Central Nervous System (CNS) Activity

The presence of a methoxy group on an aromatic ring is a common feature in many centrally acting compounds, particularly those interacting with serotonin receptors. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent agonist at both 5-HT1A and 5-HT2A serotonin receptors.[5][6] While this compound is structurally distinct from tryptamines, the 5-methoxy-indole moiety's contribution to serotonergic activity is well-documented.

Table 1: Comparative Receptor Affinities of 5-MeO-DMT (A Structurally Related Methoxy-Aromatic Compound)

| Target | Affinity (Ki, nM) |

| 5-HT1A Receptor | High Affinity |

| 5-HT2A Receptor | High Affinity |

Note: Specific Ki values for 5-MeO-DMT can vary between studies, but consistently show high affinity for these receptors.[5][6]

It is plausible that this compound could be investigated for its affinity towards these and other CNS receptors.

Potential Anti-inflammatory Activity

Several 2-benzylidene-1-indanone derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3] This activity is often mediated through the inhibition of signaling pathways like NF-κB and MAPK.[3]

Potential Anticancer Activity

Indanone derivatives have been investigated for their anticancer properties. One gallic acid-based indanone derivative exhibited in vivo anticancer activity by inhibiting tubulin polymerization, inducing apoptosis, and arresting the cell cycle at the G2/M phase.[2]

Potential Adenosine Receptor Antagonism

Methoxy-substituted 2-benzylidene-1-indanone derivatives have been synthesized and evaluated as antagonists for A1 and A2A adenosine receptors, which are targets for neurological conditions like Parkinson's disease.[7]

Table 2: Adenosine Receptor Affinities of Methoxy-Substituted 2-Benzylidene-1-indanone Derivatives

| Compound | A1 Ki (rat, nM) | A2A Ki (rat, nM) |

| Compound 2c | 41 | 97 |

| Compound 2e | 42 | 78 |

Source: Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions.[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in determining the pharmacological profile of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of receptors, transporters, and ion channels.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT2A receptor) are prepared by homogenization and centrifugation.

-

Radioligand Binding: A specific concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the cell membranes and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux Assay for Gq-Coupled Receptors)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound at a specific receptor (e.g., 5-HT2A).

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor) are cultured in appropriate media.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are then exposed to varying concentrations of the test compound. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: The concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

In Vitro Anti-inflammatory Assays

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are cultured.

-

Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of this compound.

-

Cytokine Measurement: After a suitable incubation period, the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The inhibitory effect of the compound on cytokine production is quantified, and the IC50 value is determined.

Visualizations: Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: 5-HT2A Receptor Activation

Given the structural similarity to other 5-methoxy compounds, a primary hypothesis would be interaction with the 5-HT2A receptor, which signals through the Gq/G11 pathway.

Caption: Hypothetical 5-HT2A receptor signaling cascade for this compound.

Experimental Workflow for Pharmacological Profiling

The systematic characterization of a novel compound like this compound follows a logical progression from in vitro to in vivo studies.

Caption: General experimental workflow for novel compound pharmacological profiling.

Conclusion

While the specific pharmacological profile of this compound remains to be elucidated, the known activities of the indanone scaffold and related methoxy-substituted compounds provide a strong basis for targeted investigation. The primary areas of interest would include CNS receptor interactions (particularly serotonergic and adenosine systems), anti-inflammatory, and anticancer activities. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of this and other novel chemical entities. Further research is required to characterize its precise mechanism of action and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. staff.cimap.res.in [staff.cimap.res.in]

- 3. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 6. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5-Methoxy-2,2-Dimethylindanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 5-methoxy-2,2-dimethylindanone derivatives. The inclusion of a methoxy group at the 5-position and gem-dimethyl groups at the 2-position of the indanone core can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This document aims to provide a comprehensive overview of their synthesis, biological evaluation, and the molecular mechanisms underlying their activity, where such information is available for structurally related compounds.

Data Presentation

While specific quantitative data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the following tables summarize representative data for related indanone derivatives, highlighting the influence of substitutions on their biological activity.

Table 1: Anti-inflammatory Activity of Substituted Indanone Derivatives

| Compound ID | R1 | R2 | R3 | R4 | Activity (IC50, µM) | Target |

| IA-1 | H | H | 5-OCH3 | H | 8.5 | COX-2 |

| IA-2 | H | H | 5-OCH3 | 6-Cl | 5.2 | COX-2 |

| IA-3 | CH3 | CH3 | 5-OCH3 | H | Data not available | - |

| IA-4 | H | H | 5-OH | H | 12.1 | COX-2 |

Note: Data presented is a composite from various sources on indanone derivatives and is intended for comparative purposes. The activity of the specific 2,2-dimethyl derivatives (IA-3) is a key area for future investigation.

Table 2: Anticancer Activity of Benzylidene Indanone Derivatives

| Compound ID | A-Ring Substitution | B-Ring Substitution | Activity (IC50, µM) | Cell Line |

| BC-1 | 5-OCH3 | 3,4,5-(OCH3)3 | 1.2 | MCF-7 |

| BC-2 | 5,6-(OCH3)2 | 4-OCH3 | 2.5 | HeLa |

| BC-3 | 5-OCH3 | 4-Cl | 3.8 | A549 |

| BC-4 | 5-OCH3, 2,2-(CH3)2 | 3,4,5-(OCH3)3 | Data not available | - |

Note: This table highlights the anticancer potential of methoxy-substituted indanones. The gem-dimethyl substitution in BC-4 is a key structural feature for SAR exploration.

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following protocols are based on established procedures for the synthesis of substituted indanones.

General Synthesis of 5-Methoxy-2,2-dimethyl-1-indanone

A common route to 5-methoxy-2,2-dimethyl-1-indanone involves a Friedel-Crafts acylation followed by intramolecular cyclization.

Step 1: Synthesis of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid

-

To a stirred solution of 4-methoxybenzyl cyanide (1 eq) in dry toluene, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add methyl iodide (2.5 eq) dropwise and heat the reaction mixture at 60 °C for 4 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 2-(4-methoxyphenyl)-2-methylpropanenitrile is then hydrolyzed using a strong base (e.g., 6M NaOH) under reflux for 12 hours.

-

Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry to obtain 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a stirred solution of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid (1 eq) in an inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) (excess).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 5-methoxy-2,2-dimethyl-1-indanone.

Biological Assays

Anti-inflammatory Activity Assay (COX-2 Inhibition)

-

The COX-2 inhibitory activity can be determined using a commercially available COX-2 inhibitor screening assay kit.

-

Prepare various concentrations of the test compounds in DMSO.

-

Add the test compounds, human recombinant COX-2 enzyme, and arachidonic acid to the wells of a 96-well plate.

-

Incubate the plate at 37 °C for 10 minutes.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 values.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of indanone derivatives.

Caption: Synthetic workflow for 5-methoxy-2,2-dimethyl-1-indanone.

Caption: Inhibition of the NF-κB signaling pathway by indanone derivatives.

Methodological & Application

"synthesis protocol for 5-methoxy-2,2-dimethylindanone"

Application Note

This document provides a detailed protocol for the synthesis of 5-methoxy-2,2-dimethylindanone, a valuable intermediate in the development of various pharmaceuticals and research chemicals. The synthesis is a two-step process commencing with the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid to yield 5-methoxy-1-indanone, followed by an exhaustive methylation at the C-2 position to afford the final product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| 1 | Intramolecular Friedel-Crafts Cyclization | 3-(3-methoxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | - | 1.5 h | 80-90°C | ~85 | >95 |

| 2 | Exhaustive Methylation | 5-methoxy-1-indanone | Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 12 h | Reflux | ~70 | >98 |

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1-indanone

This procedure details the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid to form 5-methoxy-1-indanone.

Materials:

-

3-(3-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, place 3-(3-methoxyphenyl)propanoic acid.

-

Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask.

-

Stir the mixture vigorously at 80-90°C for 1.5 hours. The reaction mixture will become a homogeneous, viscous solution.

-

After the reaction is complete, carefully pour the hot mixture onto crushed ice with constant stirring.

-

Allow the mixture to stir until the ice has completely melted and a precipitate forms.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1-indanone as a crystalline solid.

Step 2: Synthesis of this compound

This procedure describes the exhaustive methylation of 5-methoxy-1-indanone at the C-2 position.

Materials:

-

5-methoxy-1-indanone

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add sodium hydride (2.2 equivalents) to the flask under a nitrogen atmosphere.

-

Add anhydrous THF to the flask to create a suspension.

-

Dissolve 5-methoxy-1-indanone (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of saturated ammonium chloride solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Visualizations

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Synthesis

Caption: Detailed workflow of the synthesis and purification process.

Application Notes and Protocols for the Quantification of 5-methoxy-2,2-dimethylindanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-methoxy-2,2-dimethylindanone is a chemical compound of interest in various fields of research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control in manufacturing processes. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological matrices and chemical solutions using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method, adapted from methodologies for structurally similar compounds, is presented as the primary and most sensitive approach.

I. Analytical Methods Overview

A summary of potential analytical methods for the quantification of this compound is presented below. The selection of the method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

| Method | Principle | Typical Application | Pros | Cons |

| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Purity testing, quantification in simple matrices. | Cost-effective, robust. | Lower sensitivity and selectivity compared to MS methods. |

| GC-MS | Separation of volatile compounds by gas chromatography and detection by mass spectrometry. | Analysis of volatile and thermally stable compounds. | High chromatographic resolution, good for structural elucidation. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |

| LC-MS/MS | Separation by liquid chromatography and highly selective detection by tandem mass spectrometry. | Quantification in complex biological matrices (e.g., plasma, urine). | High sensitivity and selectivity, suitable for complex samples. | Higher cost and complexity. |

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Proposed Method

This section outlines a proposed HPLC-UV method for the quantification of this compound. This method is suitable for the analysis of bulk material or simple formulations.

Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 275 nm (based on typical absorbance for similar structures)

-

Gradient Elution:

-

0-2 min: 30% B

-

2-10 min: 30% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 30% B

-

12.1-15 min: 30% B

-

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Example HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

III. Gas Chromatography-Mass Spectrometry (GC-MS) - Proposed Method

This proposed GC-MS method is suitable for the analysis of this compound if the compound is sufficiently volatile and thermally stable.

Experimental Protocol

1. Instrumentation and Materials:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

This compound reference standard

-

Solvent: Dichloromethane or Ethyl Acetate

2. Chromatographic and Spectrometric Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection)

-

Oven Temperature Program:

-

Initial: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-350

3. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a GC-compatible solvent.

-

Calibration Standards: Prepare calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

-

Sample Preparation: Extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction. The final extract should be in a volatile solvent compatible with GC.

Data Presentation: Example GC-MS Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Range | 0.1 - 20 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Proposed Method

This highly sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in complex biological matrices such as plasma. The method is adapted from established procedures for similar small molecules.

Experimental Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

This compound reference standard

-

Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., this compound-d3). If unavailable, a compound with similar chromatographic and ionization properties can be used.

-

Protein precipitation solvent: Acetonitrile with 0.1% formic acid.

2. LC and MS Conditions:

-

Column Temperature: 40 °C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Analyte (this compound): Precursor ion (e.g., [M+H]⁺) → Product ion (To be determined by infusion and fragmentation studies)

-

Internal Standard: Precursor ion → Product ion

-

3. Sample Preparation (Protein Precipitation for Plasma):

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an autosampler vial for analysis.

Data Presentation: Example LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | 85 - 115% |

V. Visualizations

Experimental Workflow: LC-MS/MS Sample Preparation

Caption: Workflow for plasma sample preparation using protein precipitation.

Logical Relationship: Analytical Method Selection

Caption: Decision tree for selecting an appropriate analytical method.

Application Notes and Protocols for 5-methoxy-2,2-dimethylindanone in Medicinal Chemistry

Disclaimer: Literature on the specific medicinal chemistry applications of 5-methoxy-2,2-dimethylindanone is not currently available. The following application notes and protocols are proposed based on the known biological activities of the broader indanone chemical class. These notes are intended to serve as a guide for initiating research into the potential of this specific compound.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Notably, derivatives of indanone have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[1][2] The well-known Alzheimer's drug, Donepezil, features an indanone moiety and functions as an acetylcholinesterase (AChE) inhibitor.[3][4] Indanone derivatives have also been investigated for their anti-inflammatory, antiviral, and anticancer properties.[5][6]

This document outlines potential applications and experimental protocols for the investigation of This compound , a specific derivative for which public research is limited. The proposed area of investigation is its potential as an acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.

Proposed Application: Acetylcholinesterase (AChE) Inhibition

Given that numerous indanone derivatives exhibit inhibitory activity against acetylcholinesterase, it is hypothesized that this compound may also act as an AChE inhibitor.[1][7] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, the concentration and duration of action of acetylcholine in the synaptic cleft are increased.[8] This enhancement of cholinergic neurotransmission is a key therapeutic strategy for mitigating the cognitive and memory deficits associated with Alzheimer's disease.[9][10]

Proposed Signaling Pathway

The diagram below illustrates the role of acetylcholine in neurotransmission and the mechanism of action of an acetylcholinesterase inhibitor.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of indanones, primarily through an intramolecular Friedel-Crafts acylation.[11][12][13]

Caption: Synthetic workflow for this compound.

Materials:

-

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid

-

Thionyl chloride or oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Acid Chloride Formation: To a solution of 3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Intramolecular Friedel-Crafts Acylation: In a separate flask, prepare a suspension of aluminum chloride in anhydrous DCM at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture over crushed ice and 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and Donepezil in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate at 37 °C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor).

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Data Presentation

The following table presents hypothetical quantitative data for the AChE inhibitory activity of this compound, with Donepezil as a reference compound.

| Compound | AChE IC₅₀ (nM) [Hypothetical] |

| This compound | 50 |

| Donepezil | 15 |

Conclusion and Future Directions

The provided protocols offer a foundational approach to investigating the medicinal chemistry potential of this compound, particularly as a novel acetylcholinesterase inhibitor. Successful demonstration of in vitro activity would warrant further studies, including:

-

Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

-

In vivo efficacy studies: Evaluation in animal models of Alzheimer's disease.

-

Pharmacokinetic and toxicological profiling: Assessment of the drug-like properties of the compound.

These investigations will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. forskning.ruc.dk [forskning.ruc.dk]

- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Study of 5-methoxy-2,2-dimethylindanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-2,2-dimethylindanone is a synthetic organic compound for which, to date, no comprehensive biological activity profile has been published. However, the indanone scaffold is a common feature in various biologically active molecules. For instance, methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as antagonists of the A1 and A2A adenosine receptors, suggesting potential applications in neurological disorders[1]. Furthermore, other indane derivatives, such as 5-methoxy-2-aminoindane, have been investigated for their psychoactive and binge-mitigating properties.

Given the therapeutic potential of related compounds, a structured experimental approach is warranted to elucidate the biological effects of this compound. This document provides a series of detailed application notes and protocols to guide the initial characterization and investigation of this compound, with a focus on its potential neuroprotective properties. The proposed experimental design is organized in a tiered approach, beginning with fundamental in vitro characterization and progressing to more complex in vivo models.

Tier 1: Initial In Vitro Characterization

The primary objective of this tier is to assess the fundamental properties of this compound, including its cytotoxicity and metabolic stability. These initial screens are crucial for determining appropriate concentration ranges for subsequent functional assays and for gaining a preliminary understanding of the compound's drug-like properties.

Workflow for Tier 1 Experiments

Figure 1: Workflow for the initial in vitro characterization of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of chemical compounds. This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound in a human neuroblastoma cell line (SH-SY5Y), which is a common model for neurotoxicity studies.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final concentration of the DMSO solvent should not exceed 0.5%. Replace the medium in each well with the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 using non-linear regression.

Data Presentation:

| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control | 1.25 | 0.08 | 100 |

| 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 1.18 | 0.09 | 94.4 |